3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one
Description
3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one is a chalcone-derived enone compound featuring a dimethylamino group at the 3-position and a pyrimidin-2-yloxy-substituted phenyl ring at the 1-position of the but-2-en-1-one backbone.
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-pyrimidin-2-yloxyphenyl)but-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12(19(2)3)11-15(20)13-5-7-14(8-6-13)21-16-17-9-4-10-18-16/h4-11H,1-3H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGRAOKRWCLFBS-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC2=NC=CC=N2)/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one typically involves the following steps:
Formation of the but-2-en-1-one backbone: This can be achieved through aldol condensation reactions.
Introduction of the dimethylamino group: This step may involve nucleophilic substitution reactions.
Attachment of the pyrimidin-2-yloxy group: This can be done through etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one exhibit promising anticancer properties. For example, derivatives with similar structures have shown efficacy in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression. A study highlighted its potential in dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumorigenesis and angiogenesis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit various pathogenic microorganisms, including fungi and bacteria. The presence of the pyrimidine moiety is particularly noted for enhancing antifungal activity, as seen in structural analogs tested against common fungal strains .
Biological Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for optimizing its therapeutic efficacy. Interaction studies have revealed that the compound can bind effectively to target proteins involved in disease mechanisms, which may lead to the development of new therapeutic agents.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including condensation reactions and modifications of existing chemical frameworks. The ability to synthesize derivatives allows researchers to explore a wide range of biological activities and optimize the pharmacological profiles of these compounds.
Study on Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers tested the anticancer efficacy of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against several bacterial strains. The findings demonstrated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biological pathways and processes.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituent Variations
Compounds sharing the enone backbone but differing in aromatic substituents exhibit varied biological and physicochemical profiles:
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl, bromo) on the aryl ring enhance MAO inhibition potency in chalcone analogs .
- The dimethylaminoethoxy group in Droloxifene confers estrogen receptor selectivity, highlighting the role of substituent polarity in pharmacological targeting .
Heterocyclic Variations
Replacement of the pyrimidinyloxy group with other heterocycles alters molecular planarity and interactions:
Key Observations :
- Pyridyl-substituted enones exhibit planarity, facilitating coordination with metal ions (e.g., Cu, Co) and enhancing antioxidant properties .
Pharmacological Activity Comparisons
Key Observations :
- The target compound’s pyrimidinyloxy group may confer unique binding interactions absent in simpler aryl or pyridyl analogs, warranting further studies on its enzymatic targets.
Physicochemical Properties and Crystallographic Data
Key Observations :
Biological Activity
3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one, also known as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which includes a dimethylamino group and a pyrimidine moiety. Research has indicated various biological activities, particularly in the fields of anti-inflammatory and anticancer effects.
- Chemical Formula : C16H17N3O2
- CAS Number : 952182-85-3
- Molecular Weight : 285.33 g/mol
Biological Activity Overview
Research has highlighted several aspects of the biological activity of this compound:
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of pyrimidine, including this compound, exhibit significant anti-inflammatory properties. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process.
Table 1: Inhibition Potency Against COX Enzymes
| Compound | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Celecoxib | 0.04 | 0.04 | 0.04 |
In a screening assay, compounds similar to this one showed promising results with IC50 values indicating effective suppression of COX-2 activity comparable to established anti-inflammatory drugs like celecoxib .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown selective cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism of action appears to involve apoptosis induction through caspase activation.
Table 2: Anticancer Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 11.73 | Apoptosis via caspase activation |
| MDA-MB-231 | 17.02 | Apoptosis via caspase activation |
In vitro studies indicated that the compound's effectiveness was superior to that of standard chemotherapeutics like 5-Fluorouracil (5-FU), demonstrating lower IC50 values in both tested cell lines .
Case Studies
A notable case study involved the evaluation of the compound's effects in vivo using animal models for both inflammation and cancer. The following findings were reported:
Anti-inflammatory Model
In a carrageenan-induced paw edema model, treatment with the compound resulted in significant reduction in swelling compared to control groups, indicating potent anti-inflammatory effects.
Cancer Model
In a xenograft model using MCF-7 cells implanted in mice, administration of the compound led to reduced tumor growth rates and increased survival times compared to untreated controls.
Structure-Activity Relationships (SAR)
The structure of this compound appears crucial for its biological activity. Modifications to the pyrimidine ring or the dimethylamino group can significantly alter potency and selectivity against COX enzymes or cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
